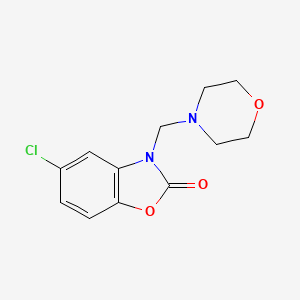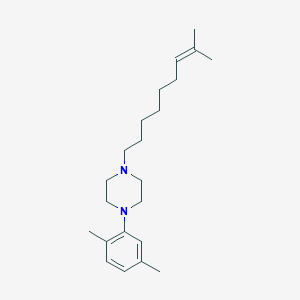![molecular formula C9H7F3N2O4 B5016451 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTB belongs to the family of nitroaromatic compounds and has been studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is not fully understood, but it is believed to act by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, leading to a decrease in the production of inflammatory cytokines and chemokines, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to decrease the production of inflammatory cytokines and chemokines, and induce apoptosis in cancer cells. This compound has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is its high purity and stability, which makes it easy to handle in lab experiments. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide. One direction is to investigate its potential use as a diagnostic tool for cancer. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, this compound could be studied for its potential use in combination with other anti-inflammatory or anti-cancer drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory and anti-cancer properties and has shown promising results in vitro and in vivo. The synthesis method of this compound has been optimized to produce high yields of pure compound. Future research on this compound could lead to the development of new diagnostic tools and therapeutic agents for the treatment of inflammation and cancer.
Métodos De Síntesis
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can be synthesized by reacting 2,4-dinitrofluorobenzene with trifluoroacetic anhydride in the presence of a base. The resulting product is then reacted with acetic anhydride to produce this compound. This synthesis method has been optimized to produce high yields of this compound with purity greater than 99%.
Aplicaciones Científicas De Investigación
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been investigated for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.
Propiedades
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(18-4-8(13)15)6(3-5)14(16)17/h1-3H,4H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJTLVYHLEQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016373.png)
![3-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5016385.png)
![diethyl 2-[(1-azepanylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5016388.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5016395.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5016400.png)
![2-[{2-[2-(2-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5016413.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)


![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5016429.png)
![1-cyclohexyl-2-(3-phenylbutyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016437.png)

![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)